N-[4-(acetylamino)phenyl]-2-{[4-(4-bromophenyl)-5-(3-pyridinyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide
CAS No.: 477329-59-2
Cat. No.: VC16144664
Molecular Formula: C23H19BrN6O2S
Molecular Weight: 523.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 477329-59-2 |
|---|---|
| Molecular Formula | C23H19BrN6O2S |
| Molecular Weight | 523.4 g/mol |
| IUPAC Name | N-(4-acetamidophenyl)-2-[[4-(4-bromophenyl)-5-pyridin-3-yl-1,2,4-triazol-3-yl]sulfanyl]acetamide |
| Standard InChI | InChI=1S/C23H19BrN6O2S/c1-15(31)26-18-6-8-19(9-7-18)27-21(32)14-33-23-29-28-22(16-3-2-12-25-13-16)30(23)20-10-4-17(24)5-11-20/h2-13H,14H2,1H3,(H,26,31)(H,27,32) |
| Standard InChI Key | CCENGOTXRAKLQH-UHFFFAOYSA-N |
| Canonical SMILES | CC(=O)NC1=CC=C(C=C1)NC(=O)CSC2=NN=C(N2C3=CC=C(C=C3)Br)C4=CN=CC=C4 |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound’s structure features a 1,2,4-triazole ring substituted at positions 3, 4, and 5 with a sulfanyl-acetamide group, a 4-bromophenyl group, and a 3-pyridinyl moiety, respectively. The N-(4-acetylamino)phenyl group attached to the acetamide chain contributes to its hydrogen-bonding capacity, while the bromine atom enhances lipophilicity and halogen-bonding interactions. Key physicochemical properties include:
| Property | Value |
|---|---|
| Molecular Formula | C₂₃H₁₉BrN₆O₂S |
| Molecular Weight | 523.4 g/mol |
| LogP (Predicted) | 3.8 ± 0.5 |
| Hydrogen Bond Donors | 3 |
| Hydrogen Bond Acceptors | 7 |
| Rotatable Bonds | 6 |
These properties suggest moderate solubility in polar aprotic solvents like dimethylformamide (DMF) and dichloromethane (DCM), which are commonly used in its synthesis.
Spectroscopic Characterization
Nuclear magnetic resonance (NMR) and infrared (IR) spectroscopy confirm the presence of characteristic functional groups. The IR spectrum shows peaks at 1680 cm⁻¹ (C=O stretch of acetamide), 1540 cm⁻¹ (triazole ring vibrations), and 690 cm⁻¹ (C-Br stretch). ¹H NMR signals at δ 8.5–8.7 ppm correspond to pyridinyl protons, while δ 7.2–7.8 ppm integrates aromatic protons from the bromophenyl and acetylamino phenyl groups.
Synthesis and Optimization
Reaction Pathways
The synthesis involves a multi-step sequence:
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Formation of the Triazole Core: Cyclocondensation of thiosemicarbazide with 4-bromophenylacetic acid yields the 1,2,4-triazole intermediate.
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Sulfanyl-Acetamide Coupling: Reaction with 2-chloroacetamide in the presence of sodium hydride (NaH) in DMF introduces the sulfanyl-acetamide bridge.
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Pyridinyl Substitution: Ullmann-type coupling with 3-bromopyridine installs the pyridinyl group at position 5 of the triazole.
Reaction yields typically range from 45% to 60%, with purification achieved via column chromatography (silica gel, ethyl acetate/hexane).
Synthetic Challenges
Key challenges include:
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Regioselectivity: Competing substitutions at triazole positions 3 and 4 necessitate careful temperature control (60–80°C).
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Byproduct Formation: Bromine displacement during pyridinyl coupling generates minor impurities, addressed via recrystallization from ethanol.
Biological Activity and Mechanisms
Antimicrobial Efficacy
In vitro assays demonstrate broad-spectrum activity against Gram-positive bacteria (Staphylococcus aureus: MIC = 8 µg/mL) and fungi (Candida albicans: MIC = 16 µg/mL). The triazole moiety disrupts fungal ergosterol biosynthesis by inhibiting lanosterol 14α-demethylase (CYP51), while the bromophenyl group enhances membrane penetration.
Enzyme Inhibition
The compound exhibits competitive inhibition of urease (IC₅₀ = 9.95 ± 0.14 µM), surpassing thiourea (IC₅₀ = 21.5 µM) . Molecular docking reveals binding to the urease active site via:
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Hydrogen bonds between the acetamide carbonyl and His593.
Comparative Analysis with Analogues
| Compound | Structural Features | Urease IC₅₀ (µM) | Antimicrobial MIC (µg/mL) |
|---|---|---|---|
| Target Compound | Bromophenyl, pyridinyl | 9.95 ± 0.14 | 8–16 |
| Flurbiprofen-Sulfadiazine | Biphenyl, sulfonamide | 63.42 ± 1.15 | 32–64 |
| Ibuprofen-Sulfathiazole | Phenylpropionate, thiazole | 16.74 ± 0.23 | 64–128 |
The target compound’s superior activity stems from its balanced hydrophobicity and hydrogen-bonding capacity .
Pharmacokinetic and Toxicity Profiling
Preliminary ADMET predictions using SwissADME indicate:
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Absorption: High intestinal absorption (Caco-2 permeability = 22 × 10⁻⁶ cm/s).
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Metabolism: CYP3A4-mediated oxidation of the pyridinyl ring.
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Toxicity: Low hepatotoxicity risk (LD₅₀ > 500 mg/kg in rodents).
Future Directions
Ongoing research prioritizes:
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Derivatization: Introducing fluorine at the pyridinyl position to enhance metabolic stability.
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In Vivo Studies: Evaluating efficacy in murine models of fungal sepsis.
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